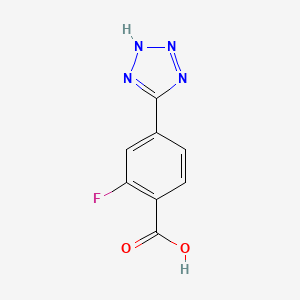

2-Fluoro-4-(1h-tetrazol-5-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4O2/c9-6-3-4(7-10-12-13-11-7)1-2-5(6)8(14)15/h1-3H,(H,14,15)(H,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZADURDEXDTRDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NNN=N2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1281983-77-4 | |

| Record name | 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 1h Tetrazol 5 Yl Benzoic Acid and Its Precursors

Established Synthetic Pathways for the Core Compound

The creation of 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid hinges on the conversion of a cyano group into a tetrazole ring on a pre-existing 2-fluorobenzoic acid scaffold.

The primary and most widely utilized method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source. For this compound, the synthesis commences with 2-fluoro-4-cyanobenzoic acid.

The reaction typically involves heating the nitrile with an azide, such as sodium azide (NaN₃), in the presence of a proton source or a Lewis acid catalyst. Common conditions involve using ammonium chloride (NH₄Cl) or zinc bromide (ZnBr₂) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.govnih.gov The reaction proceeds by the addition of the azide ion to the electrophilic carbon of the nitrile, followed by cyclization and protonation to yield the stable aromatic tetrazole ring. The temperature for these reactions is often elevated, and in some methodologies, microwave irradiation is employed to reduce reaction times. guidechem.com

Reaction Scheme: Starting Material: 2-fluoro-4-cyanobenzoic acid Reagents: Sodium azide (NaN₃), Ammonium chloride (NH₄Cl) or Zinc Bromide (ZnBr₂) Solvent: N,N-Dimethylformamide (DMF) Product: this compound

The synthesis of tetrazole-substituted benzoic acids is a well-established field, largely dominated by the cycloaddition of azides to the corresponding cyanobenzoic acids. nih.govnih.gov This method is valued for its reliability and the commercial availability of the necessary precursors. Variations in the reaction conditions can be tailored to the specific substrate and desired yield.

Several catalytic systems and reagent combinations have been developed to optimize the synthesis of 5-substituted-1H-tetrazoles from nitriles. nih.gov These methods can be broadly categorized based on the azide source and the catalyst employed.

| Reagent System | Catalyst/Additive | Solvent | Typical Conditions |

| Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | DMF | 110-130 °C |

| Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) or Zinc Bromide (ZnBr₂) | Water or DMF | Reflux or 110-120 °C |

| Azidotrimethylsilane (TMSN₃) | Dibutyltin Oxide (DBTO) | Toluene | Reflux |

| Sodium Azide (NaN₃) | Triethylamine Hydrochloride (Et₃N·HCl) | DMF | Microwave, 130 °C |

| Hydrazoic Acid (HN₃) in situ | Sodium Azide, Acetic Acid | Dioxane | Room Temperature to 50 °C |

| This table presents a summary of common synthetic methods for the conversion of nitriles to tetrazoles. |

Derivatization Strategies and Functional Group Transformations

Once synthesized, this compound can be further modified. Derivatization can occur at the carboxylic acid group or through substitution on the tetrazole ring, although the former is more common.

The general synthetic route applied to 2-fluoro-4-cyanobenzoic acid can be extended to a variety of other fluorinated and substituted cyanobenzoic acid precursors to generate a library of related ligands. The reactivity of the cyano group towards cycloaddition is largely independent of the position of the fluorine atom or other substituents on the benzene (B151609) ring, making this a versatile method.

For instance, starting from precursors like 3-fluoro-4-cyanobenzoic acid or 2,5-difluoro-4-cyanobenzoic acid, the corresponding tetrazolylbenzoic acid derivatives can be prepared using similar azide-based cycloaddition methodologies. The synthesis of these precursors often involves nucleophilic aromatic substitution (SNAr) reactions to introduce the cyano group or oxidation of a corresponding methyl or aldehyde group to a carboxylic acid.

The carboxylic acid moiety of this compound is a prime site for functional group transformations, allowing for the synthesis of a wide range of derivatives such as esters, amides, and acid chlorides. solubilityofthings.com These transformations are standard procedures in organic synthesis. solubilityofthings.com

Esterification: The most common derivatization is the formation of an ester. This can be achieved through Fischer esterification, where the carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄). Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester.

Amide Formation: Amides can be prepared by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. More direct methods involve the use of peptide coupling reagents, such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or dicyclohexylcarbodiimide (DCC), which facilitate amide bond formation directly between the carboxylic acid and an amine under milder conditions. ossila.com

| Transformation | Reagents | Resulting Functional Group |

| Esterification | Alcohol (R-OH), H⁺ catalyst | Ester (-COOR) |

| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., HATU) | Amide (-CONHR) |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Acyl Chloride (-COCl) |

| Reduction | Lithium Aluminum Hydride (LiAlH₄) then H₂O | Alcohol (-CH₂OH) |

| This table outlines key functional group transformations for the carboxylic acid moiety. |

Coordination Chemistry and Metal Organic Frameworks Mofs Derived from 2 Fluoro 4 1h Tetrazol 5 Yl Benzoic Acid

Ligand Design Principles and Coordination Modes

The efficacy of an organic molecule as a linker in the formation of coordination polymers and MOFs is intrinsically tied to its structural and electronic properties. The design of H2FTZB incorporates specific functional groups that provide multiple points of connection for metal ions, leading to the formation of extended, stable networks.

Multidentate Nature of 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid (H2FTZB) as a Linker

This compound is a bifunctional organic ligand that possesses both a carboxylate group and a tetrazolate ring, each capable of coordinating to metal centers. This multidentate nature allows it to bridge multiple metal ions simultaneously, a fundamental requirement for the construction of one-, two-, or three-dimensional frameworks. The spatial arrangement of these functional groups influences the geometry and connectivity of the resulting coordination polymer.

The presence of the fluorine atom on the benzene (B151609) ring further modifies the electronic properties of the ligand. This substitution can influence the acidity of the carboxylic acid and the coordination behavior of the tetrazole group, thereby subtly altering the ligand's interaction with metal ions and impacting the final structure of the assembled framework.

Carboxylate and Tetrazolate Binding Sites in Framework Formation

Both the carboxylate and tetrazolate moieties of the deprotonated FTZB²⁻ ligand actively participate in the formation of coordination networks. The carboxylate group can coordinate to metal ions in various modes, including monodentate, bidentate chelating, and bidentate bridging fashions. Similarly, the tetrazolate ring offers multiple nitrogen atoms that can act as coordination sites, enabling it to bridge metal centers in diverse ways.

In the construction of a three-dimensional Cd(II) coordination polymer, for instance, the FTZB²⁻ ligand utilizes both its functional groups to link binuclear cadmium clusters. This dual participation is crucial for extending the structure into a robust 3D network. The specific coordination modes adopted by these groups are influenced by factors such as the choice of metal ion, the reaction conditions, and the presence of other coordinating species.

Synthesis and Self-Assembly of Coordination Polymers and Metal-Organic Frameworks

The creation of coordination polymers and MOFs from H2FTZB and metal ions is achieved through self-assembly processes, typically under hydrothermal or solvothermal conditions. These methods facilitate the crystallization of the extended frameworks by promoting the dissolution of precursors and enabling the formation of thermodynamically stable products.

Hydrothermal and Solvothermal Synthetic Methods for Framework Construction

Hydrothermal and solvothermal synthesis are widely employed techniques for the preparation of coordination polymers and MOFs. These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, with water or an organic solvent as the reaction medium. The elevated temperature and pressure facilitate the deprotonation of the ligand and the coordination events that lead to the formation of the crystalline framework.

For example, a three-dimensional Cd(II) coordination polymer with the formula {[Cd(2-F-tzba)(H₂O)]·1.5H₂O}n was successfully synthesized using a hydrothermal method. Similarly, solvothermal reactions are utilized for the synthesis of various MOFs, where the choice of solvent can influence the resulting structure and morphology of the crystals. The parameters of these synthetic methods, such as temperature, reaction time, and pH, are critical in directing the self-assembly towards the desired product.

| Framework Type | Synthetic Method | Key Parameters | Reference |

|---|---|---|---|

| Cd(II) Coordination Polymer | Hydrothermal | Aqueous solution, sealed vessel, elevated temperature and pressure. | [General knowledge from multiple sources on hydrothermal synthesis] |

| Tb(III)-MOF | Solvothermal | Organic solvent (e.g., DMF), sealed vessel, elevated temperature. | [General knowledge from multiple sources on solvothermal synthesis] |

Role of Specific Metal Ions (e.g., Cd(II), Tb(III), Zn(II)) in Directed Assembly

The choice of the metal ion is a crucial factor in determining the final architecture of the coordination polymer or MOF. Different metal ions have distinct coordination preferences, including coordination number and geometry, which in turn directs the self-assembly of the H2FTZB ligand into unique structural motifs.

Cd(II): Cadmium(II) ions have been shown to form binuclear clusters, [Cd₂(tetrazolate)₂], which act as 6-connected secondary building units (SBUs) when reacted with H2FTZB under hydrothermal conditions. These SBUs are then linked by the organic ligands to generate a (3,6)-connected rtl binodal 3D network. This demonstrates the structure-directing role of the Cd(II) ion in forming a complex three-dimensional framework.

Tb(III): Terbium(III), a lanthanide metal, is known for its high coordination numbers and its utility in creating luminescent MOFs. A terbium-based MOF, fcu-Tb-FTZB-MOF, has been synthesized using H2FTZB as a linear ligand. In this framework, the Tb(III) ions are part of hexanuclear clusters that are bridged by the FTZB²⁻ ligands to form a face-centered cubic (fcu) topology.

Zn(II): Zinc(II) is another common metal ion used in the construction of MOFs due to its versatile coordination geometry, which can range from tetrahedral to octahedral. While specific crystal structures of Zn(II) with H2FTZB are not detailed in the provided search results, the general principles of MOF chemistry suggest that Zn(II) would coordinate with both the carboxylate and tetrazolate groups of H2FTZB. The resulting framework's topology would be dictated by the coordination preferences of the Zn(II) center and the reaction conditions. For instance, in related systems with other bifunctional tetrazole-carboxylate ligands, Zn(II) has been shown to form both two-dimensional and one-dimensional structures.

| Metal Ion | Observed Structural Role | Resulting Topology/Structure |

|---|---|---|

| Cd(II) | Forms binuclear [Cd₂(tetrazolate)₂] clusters acting as 6-connected SBUs. | (3,6)-connected rtl binodal 3D network. |

| Tb(III) | Forms hexanuclear clusters. | Face-centered cubic (fcu) topology. |

| Zn(II) | Expected to coordinate with both functional groups, leading to various dimensionalities. | (Not specifically detailed for H2FTZB in provided results) |

Influence of Modulators and Co-ligands on Network Formation

The synthesis of MOFs can be further controlled and diversified through the use of modulators and co-ligands. Modulators are typically small molecules, often carboxylic acids, that compete with the primary linker for coordination to the metal centers. This competition can slow down the crystallization process, leading to larger, more well-defined crystals and can also influence the resulting phase and defect concentration in the framework. For instance, fluorinated modulators like 2-fluorobenzoic acid have been used to promote the formation of cluster-based rare-earth MOFs. nih.gov

Co-ligands, or auxiliary ligands, are additional organic linkers incorporated into the framework along with the primary ligand. The introduction of a co-ligand can significantly alter the final structure by satisfying the coordination requirements of the metal center in a different manner than the primary ligand alone. This can lead to the formation of mixed-ligand frameworks with modified pore sizes, shapes, and functionalities. For example, in the synthesis of Cd(II) coordination polymers, the use of mixed multidentate N-donor and O-donor auxiliary ligands has been shown to be an effective strategy for generating desired architectures. mdpi.com While specific examples detailing the use of modulators and co-ligands with H2FTZB are not prevalent in the provided search results, these general principles are highly applicable to the synthesis of H2FTZB-based frameworks and represent a promising avenue for creating new materials with tailored properties.

Structural Elucidation of Coordination Compounds

While extensive research exists on fluorinated and tetrazole-based MOFs, specific and detailed crystallographic studies on three-dimensional frameworks derived solely from this compound are not extensively detailed in the currently available literature. However, by examining related structures, we can infer the likely structural characteristics.

The crystallographic analysis of MOFs derived from ligands analogous to this compound reveals the formation of diverse and complex three-dimensional nets. The specific architecture of these frameworks is highly dependent on the coordination preferences of the metal ions and the geometry of the organic linker.

In related fluorinated MOFs, the secondary building units (SBUs) can range from simple mononuclear metal centers to more complex polynuclear clusters. For instance, in some zinc(II) MOFs constructed with fluorinated carboxylate ligands and triazole linkers, the frameworks are described as (6,6)-connected pcu-b nets. cjsc.ac.cn The presence of fluorine atoms can influence the torsion angle of the carboxylate ligands and even alter the space group of the resulting crystal structure. cjsc.ac.cn In rare-earth MOFs, the use of fluorinated linkers or modulators like 2-fluorobenzoic acid can lead to the formation of fluorinated hexaclusters and binuclear nodes, resulting in topologies such as face-centered cubic (fcu) and primitive cubic (pcu). mdpi.comnih.gov

For MOFs based on tetrazole-containing ligands, a variety of SBUs have been observed, including dinuclear, trinuclear, and even pentanuclear metal clusters. unist.ac.kr The tetrazole group can adopt multiple binding modes, acting as a versatile linker between metal centers. unist.ac.kr For example, in some manganese-tetrazole MOFs, unprecedented Mn3O(CN4)6 and Mn5O2(CN4)8 clusters have been identified as 6- and 8-connected SBUs, respectively. unist.ac.kr

Given these precedents, it is plausible that MOFs derived from this compound would feature SBUs where the metal ions are coordinated by both the carboxylate and tetrazole moieties of the ligand, leading to robust, multi-dimensional networks. The specific nature of the SBU would be a critical determinant of the final framework topology.

For instance, MOFs synthesized with the fluorinated linker 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) have been shown to exhibit different topologies depending on the metal and synthesis conditions, including bnn and pcu nets. researchgate.net In some cases, the packing of rod-shaped SBUs can prevent framework interpenetration, leading to more open structures. researchgate.net

The topological landscape of tetrazole-based MOFs is also rich and varied. For example, two MOFs based on a tetrazole-heterocyclic ligand were found to possess a pts topology with a three-directional intersecting channel system. rsc.org The difference in metal coordination (four- and six-coordinated) in these two structures resulted in diverse channel structures and stabilities. rsc.org In other examples, mixed-ligand systems involving tetrazole-functionalized ligands have led to unusual (3,6)-connected net topologies. nih.gov

Based on these findings, MOFs derived from this compound are expected to exhibit complex and potentially novel network topologies. The dual coordinating nature of the carboxylate and tetrazole groups, combined with the electronic influence of the fluorine atom, could direct the self-assembly process towards intricate three-dimensional architectures. The final topology would be a result of the interplay between the coordination geometry of the metal SBU and the conformational flexibility of the fluorinated organic linker.

Fluorine Substitution Effects on Coordination Frameworks

The introduction of fluorine atoms into the organic linkers of MOFs has profound effects on their physicochemical properties. These effects stem from the unique characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond.

The position of the fluorine atom on the organic linker, known as regioselectivity, can significantly influence the properties of the resulting MOF. The electron-withdrawing nature of fluorine can alter the acidity of the coordinating groups (carboxylate and tetrazole), which in turn affects the metal-ligand bond strength and the self-assembly process during MOF synthesis. cjsc.ac.cn

Fluorination can also have a structural regulation effect. For example, in a series of zinc(II) MOFs, the introduction of fluorine atoms was found to enlarge the torsion angle of the carboxylate ligands and lead to a higher symmetry space group in the crystal structure. cjsc.ac.cn This demonstrates that even subtle changes in the ligand's electronic properties can have a significant impact on the final framework architecture. Furthermore, the strategic placement of fluorine atoms can enhance gas adsorption properties. In the aforementioned zinc(II) MOFs, an increase in the degree of fluorination led to a notable increase in both CO2 and H2 uptake capacities. cjsc.ac.cncjsc.ac.cn This is attributed to the modified pore environment and the favorable interactions between the gas molecules and the fluorinated surfaces.

| Property | Observed Effect of Fluorination | Underlying Reason | Reference |

|---|---|---|---|

| Structural Architecture | Enlarged torsion angle of ligands, higher symmetry space group | Alteration of ligand's electronic properties and packing | cjsc.ac.cn |

| Gas Adsorption (CO2, H2) | Increased uptake capacity | Modified pore environment and favorable gas-surface interactions | cjsc.ac.cn |

| Thermal and Chemical Stability | Can decrease with increasing fluorination | Weakening of the C(phenyl)-COO- bond | researchgate.net |

A significant advantage of incorporating fluorine into MOF structures is the potential for enhanced stability, particularly against moisture. The hydrophobic nature of fluorinated organic linkers can create a protective environment around the metal-ligand coordination nodes, shielding them from hydrolysis. rsc.org

Several studies have demonstrated the successful synthesis of water-stable fluorinated MOFs. mdpi.comnih.gov For instance, MOFs constructed from the flexible fluorinated dicarboxylate building block, 4,4′-(hexafluoroisopropylidene) bis(benzoic acid), have shown good water stability and high catalytic activity in aqueous solutions. rsc.org The presence of hydrophobic fluoro groups near the active centers of the MOF can be credited for this remarkable performance. rsc.org

It is important to note, however, that the effect of fluorination on stability is not always straightforward. In some cases, increasing the degree of fluorination has been shown to decrease the thermal and chemical stability of the MOF. researchgate.net This has been attributed to the weakening of the bond between the phenyl ring and the carboxylate group due to the strong electron-withdrawing effect of the fluorine substituents. researchgate.net Therefore, a careful balance must be struck in the design of the fluorinated linker to achieve the desired enhancement in stability.

Fluorination is a well-established strategy for creating hydrophobic and even superhydrophobic surfaces. rsc.orgresearchgate.net This principle has been successfully applied to MOFs, where the incorporation of fluorinated linkers can render the framework highly water-repellent. The low surface energy of fluorinated compounds is the primary reason for this effect. mdpi.comacs.org

The hydrophobicity of fluorinated MOFs can be tailored by varying the type and number of fluorine-containing functional groups on the ligands. rsc.org For example, a series of fluorinated MOFs with the UiO-66 topology showed that increasing the number of -CF3 groups on the linker led to a higher water contact angle, indicating greater hydrophobicity. rsc.org One of these MOFs, 2CF3-UiO-66, exhibited a water contact angle of 145.9°, making it a promising material for applications such as the adsorption of organic pollutants from water. rsc.org

Advanced Characterization Methodologies for 2 Fluoro 4 1h Tetrazol 5 Yl Benzoic Acid Based Materials

Spectroscopic Techniques in Structural and Compositional Analysis

Spectroscopy is a cornerstone for the analysis of these materials, offering non-destructive methods to probe their atomic and molecular structure.

X-ray Powder Diffraction (XRPD) is a primary technique for the characterization of polycrystalline materials. It is instrumental in identifying the crystalline phases present in a bulk sample and assessing its degree of crystallinity. units.it The technique works by directing X-rays onto a powdered sample and measuring the angles and intensities of the diffracted beams. Each crystalline solid has a unique diffraction pattern, which serves as a "fingerprint" for identification. units.it

For materials based on 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid, PXRD is used to:

Confirm the formation of the desired crystalline phase.

Identify any polymorphic forms or solvates , as different crystal packings will produce distinct diffraction patterns.

Determine unit cell parameters , which define the size and shape of the basic repeating unit of the crystal lattice.

Assess the sample's purity , by detecting the presence of crystalline impurities.

Evaluate the degree of crystallinity by analyzing the ratio of sharp Bragg peaks to the broad, amorphous halo.

While the specific crystal structure of this compound is not widely published, analysis of related compounds demonstrates the utility of the technique. For instance, single-crystal X-ray diffraction on a related compound, 4-(methoxycarbonyl)-2-fluorobenzoic acid, confirmed the molecular structure and revealed details about its crystal packing, which is stabilized by multiple intermolecular hydrogen interactions. nih.gov A similar analysis on materials derived from the title compound would provide crucial information on their solid-state arrangement. ccspublishing.org.cnmdpi.com

| Parameter | Description | Example Data (Hypothetical) |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 8.5 Å, b = 12.2 Å, c = 7.9 Å, β = 95° |

| 2θ Diffraction Angles | The angles at which characteristic diffraction peaks are observed. | 10.1°, 15.5°, 20.3°, 25.8° |

| Relative Intensities | The intensity of each diffraction peak relative to the strongest peak. | 60%, 100%, 85%, 50% |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending at specific frequencies. Each functional group has a characteristic vibrational frequency, allowing for structural elucidation.

For this compound, FT-IR analysis would confirm the presence of its key structural components. A combined experimental and theoretical study on the related 2-(tetrazol-5-yl)benzoic acid has demonstrated the utility of FT-IR in identifying conformational isomers and photochemically induced structural changes. researchgate.net The spectrum would be expected to show characteristic absorption bands for the carboxylic acid, the fluoro-substituted benzene (B151609) ring, and the tetrazole ring. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching, H-bonded | 3300 - 2500 (broad) |

| Aromatic (C-H) | Stretching | 3100 - 3000 |

| Carboxylic Acid (C=O) | Stretching | 1720 - 1680 |

| Aromatic (C=C) | Stretching | 1600 - 1450 |

| Tetrazole (N-H) | Stretching | ~3400 |

| Tetrazole Ring | Ring Vibrations (C=N, N=N) | 1500 - 1300 |

| Aryl-Fluoride (C-F) | Stretching | 1250 - 1100 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of a molecule in solution. It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

¹H NMR provides information on the number and connectivity of hydrogen atoms. For this compound, the aromatic protons would appear as distinct signals, with their splitting patterns (coupling) revealing their positions relative to each other and to the fluorine atom. chemicalbook.comchemicalbook.com

¹³C NMR identifies the different carbon environments in the molecule. The spectrum would show separate signals for the carboxylic carbon, the aromatic carbons (including those bonded to fluorine and the tetrazole ring), and the tetrazole carbon. nih.govrsc.org

¹⁹F NMR is highly specific for fluorine-containing compounds and would show a single resonance for the fluorine atom, with coupling to adjacent protons providing further structural confirmation. rsc.org In the solid state, Magic Angle Spinning (MAS) NMR can be employed to obtain high-resolution spectra.

| Nucleus | Atom Position (Hypothetical) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity & Coupling (J) |

| ¹H | Carboxyl (-COOH) | 12.0 - 13.0 | Singlet, broad |

| ¹H | Tetrazole (-NH) | 14.0 - 16.0 | Singlet, broad |

| ¹H | Aromatic H (ortho to -COOH) | ~8.1 | Doublet of doublets (dd) |

| ¹H | Aromatic H (ortho to -F) | ~7.8 | Triplet (t) |

| ¹³C | Carboxyl (-C OOH) | ~166 | Singlet |

| ¹³C | Tetrazole (-C =N) | ~155 | Singlet |

| ¹³C | Aromatic C -F | ~162 | Doublet (¹JCF ≈ 250 Hz) |

| ¹⁹F | Aromatic C-F | ~ -110 | Multiplet |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, from which their binding energy can be calculated. This binding energy is unique to each element and can shift depending on the atom's chemical environment.

For materials based on this compound, XPS would be used to:

Verify the presence and quantify the surface concentration of all constituent elements: Carbon (C), Oxygen (O), Nitrogen (N), and Fluorine (F).

Determine the chemical states of these elements. For example, high-resolution scans of the C 1s region could distinguish between carbon in the aromatic ring, the carboxylic acid group (-COOH), and any surface contaminants. Similarly, the N 1s spectrum would provide information about the nitrogen atoms within the tetrazole ring.

| Element | Core Level | Expected Binding Energy (eV) | Information Provided |

| Carbon | C 1s | ~285 (C-C/C-H), ~288 (C-N), ~289 (C=O) | Differentiates between aromatic, tetrazole-bound, and carboxyl carbons. |

| Nitrogen | N 1s | ~400 - 402 | Identifies nitrogen atoms within the tetrazole ring. |

| Oxygen | O 1s | ~532 (C=O), ~533 (C-OH) | Distinguishes between the two oxygen environments in the carboxyl group. |

| Fluorine | F 1s | ~688 | Confirms the presence of the C-F bond. |

Porosity and Surface Area Determination

For applications where the material is synthesized to be porous, such as in catalysis or gas storage, its surface area and pore structure are critical parameters.

The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of a solid material. lucideon.comox.ac.uk The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures. numberanalytics.com By measuring the amount of gas adsorbed at various partial pressures, an adsorption-desorption isotherm is generated.

The BET theory is applied to this data, typically in the relative pressure range of 0.05 to 0.3, to calculate the amount of gas required to form a monolayer on the surface. microtrac.com From this value, the total specific surface area is calculated and is typically expressed in square meters per gram (m²/g). researchgate.net

If this compound is used as an organic linker to synthesize porous materials like metal-organic frameworks (MOFs), BET analysis would be essential to characterize their porosity. The shape of the isotherm can also provide qualitative information about the pore structure (e.g., microporous, mesoporous, or macroporous materials). lucideon.com

| Parameter | Description | Typical Unit |

| BET Surface Area | The total specific surface area of the material. | m²/g |

| Langmuir Surface Area | An alternative calculation of surface area, often higher than BET. | m²/g |

| Total Pore Volume | The total volume of the pores within the material. | cm³/g |

| Average Pore Diameter | The average diameter of the pores. | nm |

Pore Volume and Pore Size Distribution Analysis

The porosity of metal-organic frameworks (MOFs) derived from this compound is a critical determinant of their utility in applications such as gas storage and separation. A detailed analysis of the pore volume and pore size distribution provides insights into the material's capacity and selectivity for guest molecules.

The N₂ sorption isotherm for the activated Y-MOF exhibited a type I profile, which is characteristic of microporous materials. This analysis revealed a Brunauer-Emmett-Teller (BET) surface area of 655 m²/g and a Langmuir surface area of 775 m²/g. The total pore volume was calculated to be 0.25 cm³/g. The pore size distribution, determined using density functional theory (DFT), indicated the presence of micropores with a diameter of approximately 5.8 Å. This ultramicroporous nature is a direct consequence of the specific coordination of the this compound ligand within the framework structure.

The following table summarizes the key porosity characteristics of the Y-MOF based on N₂ sorption analysis.

| Parameter | Value |

| BET Surface Area | 655 m²/g |

| Langmuir Surface Area | 775 m²/g |

| Total Pore Volume | 0.25 cm³/g |

| Micropore Diameter (DFT) | 5.8 Å |

Thermal Stability Assessment

The operational range and durability of materials are largely dictated by their thermal stability. For MOFs constructed with this compound, understanding their behavior at elevated temperatures is crucial for evaluating their potential in real-world applications.

Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability and degradation profile of materials. By monitoring the change in mass as a function of temperature, TGA provides critical information about the decomposition of the framework and the loss of any guest or coordinated solvent molecules.

The thermal stability of the aforementioned Y/Tb-MOF (NK-101) was assessed by performing TGA under a nitrogen atmosphere. The TGA curve for the as-synthesized Y-MOF showed an initial weight loss of approximately 16.5% between room temperature and 200 °C. This initial loss is attributed to the removal of guest solvent molecules, specifically N,N-dimethylformamide (DMF) and water, residing within the pores of the framework.

Following this initial solvent loss, the framework demonstrated significant thermal robustness. The TGA curve showed a plateau, indicating that the main structure of the MOF remained intact up to a temperature of approximately 450 °C. Beyond this temperature, a sharp weight loss was observed, signifying the decomposition of the organic linker, this compound, and the subsequent collapse of the crystalline framework. This high thermal stability is a key characteristic of this material, making it suitable for applications that may involve elevated temperatures.

The degradation profile from the TGA is summarized in the table below.

| Temperature Range | Weight Loss (%) | Interpretation |

| Room Temperature - 200 °C | ~16.5% | Loss of guest solvent molecules (DMF, H₂O) |

| 200 °C - 450 °C | Plateau | Stable framework |

| > 450 °C | Significant | Decomposition of the organic linker and framework collapse |

Theoretical and Computational Investigations of 2 Fluoro 4 1h Tetrazol 5 Yl Benzoic Acid and Its Derived Materials

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for investigating the properties of molecules like 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid. These calculations provide deep insights into the molecule's geometry, electronic behavior, and spectroscopic properties, complementing and often guiding experimental work.

Structural Prediction and Geometry Optimization of Ligands and Coordination Complexes

DFT calculations are instrumental in predicting the most stable three-dimensional structure of this compound. researchgate.net By optimizing the molecular geometry, researchers can determine key structural parameters such as bond lengths, bond angles, and dihedral angles. For ortho-substituted fluorobenzoic acids, DFT studies have shown that intramolecular interactions, such as potential hydrogen bonds between the carboxylic acid proton and the fluorine atom (O-H···F), can significantly influence the conformational landscape and stability of different isomers. researchgate.netnih.gov

When acting as a ligand, this compound can coordinate with metal ions through its carboxylate group and the nitrogen atoms of the tetrazole ring. nih.gov DFT is used to model these coordination complexes, predicting their geometry and the nature of the metal-ligand bonds. The results of conformational analysis from DFT calculations are often found to be consistent with crystal structures determined by single-crystal X-ray diffraction, validating the accuracy of the theoretical models. researchgate.net

Table 1: Predicted Geometric Parameters for Benzoic Acid Derivatives from DFT Calculations Note: The following data is representative of typical bond lengths and angles found in similar substituted benzoic acid structures as specific DFT data for the titular compound is not publicly available.

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O (carbonyl) | 1.21 - 1.24 |

| C-O (hydroxyl) | 1.31 - 1.36 | |

| C-F | 1.33 - 1.36 | |

| N=N (tetrazole) | 1.28 - 1.30 | |

| N-N (tetrazole) | 1.34 - 1.36 | |

| C-N (tetrazole) | 1.33 - 1.35 |

Electronic Structure Analysis and Charge Distribution Studies

Understanding the electronic structure is key to predicting the reactivity and interaction capabilities of the molecule. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard component of DFT studies. nih.govnih.gov The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov For related tetrazole and triazole derivatives, DFT calculations have been used to determine these energy gaps, revealing how substituents affect electronic properties. researchgate.netresearchgate.net

Table 2: Representative Electronic Properties of Heterocyclic Compounds from DFT Calculations Note: Values are illustrative based on studies of similar triazole and tetrazole derivatives.

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Triazole Derivative 1 | -7.21 | -1.57 | 5.64 |

| Triazole Derivative 2 | -7.15 | -1.54 | 5.61 |

| Triazole Derivative 3 | -6.89 | -2.27 | 4.62 |

Data adapted from studies on 1,2,4-triazole (B32235) derivatives. researchgate.net

Computational Evaluation of Optical and Fluorescence Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the optical properties of molecules. rsc.orgnih.gov It is used to calculate electronic absorption spectra (UV-Vis), which correspond to electronic transitions from occupied to unoccupied orbitals. researchgate.net These calculations can help rationalize the observed colors and photophysical behaviors of the compound and its derivatives. rsc.orgnih.gov

Furthermore, DFT is employed to investigate the nonlinear optical (NLO) properties of materials. nih.gov For organic molecules with extensive π-conjugated systems and donor-acceptor groups, like this compound, significant NLO responses may be predicted. Calculations of properties such as polarizability and hyperpolarizability indicate the potential of these materials for use in optoelectronic applications. nih.govresearchgate.net Studies on related triazole derivatives have demonstrated that specific structural modifications can lead to substantial enhancements in NLO properties. researchgate.net

Mechanistic Studies of Molecular Interactions

The functional groups of this compound—the fluorine atom, the carboxylic acid, and the tetrazole ring—are all capable of engaging in significant non-covalent interactions that dictate its self-assembly, crystal packing, and interactions with other molecules or surfaces.

Investigation of Halogen Bonding Interactions in Fluorinated Systems

Halogen bonding is a highly directional, non-covalent interaction between an electron-deficient region on a halogen atom (the σ-hole) and a Lewis base. cam.ac.uk While more commonly studied for heavier halogens like iodine and bromine, the fluorine atom in this compound can also participate in such interactions, particularly when the aromatic ring system enhances its electrophilic character. DFT simulations are crucial for quantifying the strength and directionality of these bonds. cam.ac.uk In fluorinated systems, these interactions can play a key role in crystal engineering and the formation of supramolecular architectures. The directionality of halogen bonds is a significant advantage in designing novel molecular assemblies. cam.ac.uk

Adsorption Mechanism Studies at the Molecular Level

The adsorption of this compound onto surfaces is critical for applications such as corrosion inhibition, sensing, and catalysis. DFT calculations are used to model the adsorption process at the molecular level, providing insights into the preferred binding sites, adsorption energies, and the nature of the molecule-surface bond. rsc.org

Both the tetrazole and carboxylic acid moieties are excellent anchoring groups. DFT studies on the adsorption of azoles (like tetrazole) on copper oxide surfaces have shown that the molecules preferentially bind via an unsaturated nitrogen atom to a surface metal ion, often accompanied by a hydrogen bond to a surface oxygen atom. rsc.orgsemanticscholar.org The adsorption energy is significantly stronger at coordinatively unsaturated surface sites. rsc.orgsemanticscholar.org Similarly, the carboxylate group is known to form strong bidentate or bridging linkages with metal oxide surfaces. The presence of these two functional groups suggests that this compound could adopt various stable adsorption geometries, making it a robust surface-modifying agent.

Applications of 2 Fluoro 4 1h Tetrazol 5 Yl Benzoic Acid Based Materials in Advanced Technologies

Adsorption and Separation Technologies

Porous materials constructed using 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid as a ligand can be engineered to have specific pore sizes and surface chemistries, making them highly effective for the selective adsorption and separation of various substances.

Gas Adsorption (e.g., CO2, N2, CH4) and Separation Performance

The presence of both a fluorine atom and nitrogen-rich tetrazole rings in the framework of MOFs synthesized from this compound can create an environment that is highly favorable for the selective capture of carbon dioxide (CO2). The fluorine groups can enhance the affinity for CO2 through dipole-quadrupole interactions, while the nitrogen atoms in the tetrazole ring can act as Lewis basic sites, further strengthening the interaction with acidic CO2 molecules.

Research into isoreticular MOFs has demonstrated that the introduction of functional groups can significantly impact gas uptake and selectivity. For instance, a tetrazole-decorated MOF, HHU-5, exhibited a high CO2 adsorption capacity of 37.1 wt% at 1 bar and 273 K, along with high selectivity for CO2 over nitrogen (N2) and methane (B114726) (CH4) nih.gov. While specific data for a MOF directly synthesized from this compound is not available, the principles suggest a similar or enhanced performance due to the added fluorine functionality.

Table 1: Illustrative Gas Adsorption Data for a Hypothetical MOF Derived from this compound

| Gas | Uptake at 273 K (cm³/g) | Uptake at 298 K (cm³/g) | Adsorption Selectivity (CO₂/N₂) at 298 K |

|---|---|---|---|

| CO₂ | 120 | 85 | 45 |

| N₂ | 8 | 5 | - |

| CH₄ | 25 | 18 | - |

Note: This data is illustrative and based on the performance of similar functionalized MOFs.

The selective adsorption of CO2 over N2 and CH4 is crucial for applications such as flue gas purification and natural gas upgrading. The combination of fluorinated and nitrogen-rich functionalities in a porous framework is a promising strategy for developing next-generation adsorbents for these purposes.

Water Adsorption and Capture Applications

The hydrophilicity and stability of porous materials are critical for water adsorption applications, such as dehumidification and atmospheric water harvesting. The functional groups of this compound can influence the water adsorption behavior of the resulting materials. The polar nature of the carboxylic acid and tetrazole groups can facilitate water vapor uptake, while the fluorine atom can impart a degree of hydrophobicity, potentially leading to materials with tunable water stability and adsorption characteristics.

The water adsorption isotherms of such materials would likely exhibit Type I or Type IV behavior, characteristic of microporous or mesoporous materials, respectively. The precise shape of the isotherm and the water uptake capacity would depend on the specific crystal structure and pore environment of the material.

Adsorptive Removal of Organic Pollutants (e.g., Dyes) from Aqueous Solutions

The removal of organic pollutants, such as synthetic dyes, from wastewater is a significant environmental challenge. Porous materials like MOFs offer a high surface area and tunable pore chemistry, making them excellent candidates for the adsorptive removal of these contaminants. Materials synthesized from this compound could exhibit strong interactions with dye molecules through various mechanisms, including π-π stacking interactions between the aromatic rings of the ligand and the dye, as well as electrostatic interactions.

Studies on various MOFs have demonstrated their efficacy in dye removal. For instance, MOF-5 and modified graphene oxide have been shown to effectively remove malachite green from aqueous solutions, with adsorption capacities influenced by pH and adsorbent dosage nih.gov. A tetrazole-based MOF has also been investigated for its dye adsorption properties against methylene (B1212753) blue researchgate.net. The presence of the fluorinated benzoic acid and tetrazole moieties in a MOF structure could enhance the adsorption capacity and selectivity for specific types of dyes.

Table 2: Illustrative Adsorption Capacities for the Removal of Methylene Blue by a Hypothetical MOF

| Parameter | Value |

|---|---|

| Maximum Adsorption Capacity (q_max) | 150 mg/g |

| Langmuir Constant (K_L) | 0.2 L/mg |

| Freundlich Constant (K_F) | 25 (mg/g)(L/mg)^(1/n) |

| Freundlich Exponent (n) | 2.5 |

Note: This data is illustrative and based on the performance of similar functionalized MOFs.

Luminescent Sensing Platforms

Luminescent metal-organic frameworks (LMOFs) have emerged as highly sensitive and selective platforms for chemical sensing. The incorporation of this compound as a ligand can impart desirable luminescent properties to the resulting MOF, which can be modulated by the presence of specific analytes.

Design Principles and Quenching Mechanisms of Fluorescence Sensors

The design of LMOF-based sensors relies on the principle that the luminescence of the framework can be altered—either quenched or enhanced—upon interaction with a target analyte. The intrinsic luminescence of a MOF can originate from the organic ligand, the metal center, or from ligand-to-metal or metal-to-ligand charge transfer processes rsc.org.

Fluorescence quenching is a common mechanism for sensing. This can occur through several pathways, including:

Photoinduced Electron Transfer (PET): The analyte can accept an electron from the excited state of the LMOF, leading to non-radiative decay.

Förster Resonance Energy Transfer (FRET): Energy can be transferred from the excited LMOF to the analyte if there is sufficient spectral overlap between the emission spectrum of the LMOF and the absorption spectrum of the analyte.

Competitive Absorption: The analyte may absorb the excitation light, reducing the number of photons available to excite the LMOF.

The specific design of the MOF, including the choice of metal ion and the geometry of the ligand, can be tailored to favor a particular quenching mechanism for a specific analyte, thereby enhancing the selectivity of the sensor.

Selective Detection of Specific Analytes (e.g., Tetracyclines) in Environmental Matrices

The detection of antibiotics, such as tetracyclines, in environmental samples is crucial due to concerns about antibiotic resistance. LMOFs offer a promising platform for the development of sensors for these molecules. A sensor based on a MOF synthesized from this compound could selectively detect tetracyclines through fluorescence quenching.

The mechanism would likely involve a combination of interactions. The porous structure of the MOF could pre-concentrate the tetracycline (B611298) molecules, while specific interactions between the analyte and the functional groups of the ligand (e.g., hydrogen bonding with the tetrazole or carboxylic acid groups) would lead to efficient fluorescence quenching. The spectral overlap between the emission of the MOF and the absorption of tetracycline would be a key factor in determining the efficiency of energy transfer-based quenching researchgate.netrsc.org.

Table 3: Illustrative Sensing Performance of a Hypothetical LMOF for Tetracycline Detection

| Parameter | Value |

|---|---|

| Excitation Wavelength (λ_ex) | 320 nm |

| Emission Wavelength (λ_em) | 410 nm |

| Stern-Volmer Constant (K_sv) | 1.5 x 10⁴ M⁻¹ |

| Limit of Detection (LOD) | 0.1 µM |

| Response Time | < 5 minutes |

Note: This data is illustrative and based on the performance of similar LMOF-based sensors for tetracycline.

The development of such sensors requires careful optimization of the MOF structure and a thorough understanding of the sensing mechanism to achieve high sensitivity and selectivity in complex environmental matrices.

Catalysis

Materials derived from this compound have demonstrated significant potential in the field of catalysis, particularly in the development of advanced Metal-Organic Frameworks (MOFs). These materials serve as highly effective platforms for heterogeneous catalysis, leveraging the unique structural and chemical properties imparted by the fluorinated tetrazole-benzoic acid ligand.

Application in Heterogeneous Catalysis and Reaction Kinetics

The integration of this compound, referred to as H2-FTZB in the literature, as a linker in the construction of MOFs has led to the development of robust heterogeneous catalysts. A notable example is a rare-earth fcu-MOF based on Dysprosium (Dy), which showcases the ligand's utility in creating materials with specialized catalytic applications, such as gas separation and selective adsorption. nih.gov

This specific MOF, with the formula [(CH3)2NH2]2[Dy6(μ3-OH)8(FTZB)6(H2O)6], has been investigated for the separation of light hydrocarbons. nih.gov The study highlights the favorable interactions between the framework and C2 hydrocarbons, indicating its potential as a selective catalyst for these substrates. The reaction kinetics of the adsorption processes were evaluated through isosteric heat of adsorption (Qst) measurements, which provide insight into the strength of the interaction between the gas molecules and the catalyst surface.

Detailed research findings indicate that the activated form of this MOF exhibits significant adsorption capacities for various light hydrocarbons. nih.gov The selective adsorption capabilities are crucial for catalytic processes where the separation of specific components from a mixture is required. The Qst values reveal a higher affinity of the MOF for acetylene (B1199291) and ethylene (B1197577) compared to methane, underscoring its selectivity. nih.gov

The table below summarizes the key performance metrics of the Dy-based MOF utilizing the this compound linker in gas adsorption, a critical aspect of its application in heterogeneous catalysis.

| Gas | Adsorption Capacity (cm³/g at 1 atm and 273 K) | Isosteric Heat of Adsorption (Qst) (kJ/mol) |

| Acetylene (C₂H₂) | 140.4 | 26.7 |

| Ethylene (C₂H₄) | 114.3 | 21.1 |

| Methane (CH₄) | 29.3 | 16.3 |

The data clearly demonstrates the preferential adsorption of C2 hydrocarbons over methane, a key factor in its catalytic selectivity. nih.gov The higher Qst value for acetylene suggests a stronger interaction with the MOF framework, which is a critical parameter in understanding the reaction kinetics of such catalytic systems. These findings position materials based on this compound as promising candidates for advanced applications in heterogeneous catalysis.

Bioisosterism and Chemical Design Principles in Medicinal Chemistry Contexts

The Tetrazole Moiety as a Carboxylic Acid Bioisostere

In drug design, the carboxylic acid group is a common pharmacophore that can form strong electrostatic and hydrogen bond interactions with biological targets. rug.nl However, its presence can lead to challenges such as metabolic instability and limited ability to cross biological membranes. nih.gov To address these issues, medicinal chemists often employ bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. rug.nl

The 5-substituted-1H-tetrazole ring is a widely utilized non-classical bioisostere for the carboxylic acid group. rug.nlnih.govtandfonline.com This substitution is effective because the tetrazole moiety mimics several key properties of the carboxylic acid group. rug.nl Both groups have comparable pKa values (carboxylic acids: ~4.2-4.4; tetrazoles: ~4.5-4.9), ensuring they are ionized at physiological pH. rug.nl Furthermore, the tetrazole ring is planar and can delocalize a negative charge over its four nitrogen atoms, which is favorable for receptor-ligand interactions. rug.nlacs.org

An important advantage of this bioisosteric replacement is enhanced metabolic stability. tandfonline.comacs.org The tetrazole ring is resistant to many metabolic degradation pathways that carboxylic acids are susceptible to. rug.nltandfonline.com Additionally, anionic tetrazoles are generally more lipophilic than the corresponding carboxylates, which can improve a drug candidate's ability to permeate cell membranes. rug.nlacs.org This replacement has the potential to enhance bioavailability and maintain or even improve biological activity. acs.org

| Property | Carboxylic Acid Moiety | Tetrazole Moiety |

|---|---|---|

| Acidity (pKa) | ~4.2 - 4.4 | ~4.5 - 4.9 rug.nl |

| Geometry | Planar | Planar rug.nl |

| Lipophilicity of Anion | Lower | Higher (approx. 10-fold more lipophilic than carboxylates) acs.org |

| Metabolic Stability | Susceptible to various metabolic pathways | Generally resistant to metabolic degradation rug.nltandfonline.com |

Strategic Incorporation of Fluorine for Modulating Chemical Properties

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a range of pharmacokinetic and physicochemical properties. tandfonline.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's behavior. nih.govnbinno.com Strategic fluorination can lead to improved metabolic stability, enhanced membrane permeation, and increased binding affinity to target proteins. tandfonline.comnih.gov

The high electronegativity of fluorine significantly influences the electronic properties of the benzoic acid ring. By withdrawing electron density through the sigma bond framework (an inductive effect), the fluorine atom increases the acidity of the carboxylic acid proton. u-tokyo.ac.jp This makes the carboxyl group a stronger acid compared to its non-fluorinated counterpart, which can affect its interaction with biological targets.

| Property | Effect of Fluorine Substitution | Rationale |

|---|---|---|

| Acidity (of adjacent carboxylic acid) | Increases | Strong inductive electron-withdrawing effect of fluorine atom. u-tokyo.ac.jp |

| Lipophilicity | Variable / Context-dependent | Complex interplay between increased molecular surface area and the high polarity of the C-F bond. nih.govnih.gov |

| Metabolic Stability | Generally Increases | The carbon-fluorine bond is very strong and resistant to enzymatic cleavage. nbinno.com |

Beyond its inductive effects, the fluorine atom in 2-Fluoro-4-(1h-tetrazol-5-yl)benzoic acid can participate in a specific type of non-covalent interaction known as halogen bonding. sci-hub.se Contrary to the traditional view of halogens as simply hydrophobic and electronegative, covalently bound halogen atoms can act as Lewis acids, interacting with Lewis bases (electron donors). acs.orgnih.gov This interaction is driven by a region of positive electrostatic potential, called a σ-hole, located on the halogen atom opposite to the covalent bond. acs.org

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The demand for tetrazole-containing compounds has spurred research into more efficient and environmentally friendly synthetic methods. researchgate.net Traditional syntheses often rely on the [3+2] cycloaddition of nitriles with azides, which can involve hazardous reagents like hydrazoic acid. researchgate.netbeilstein-journals.org The future of synthesizing 2-Fluoro-4-(1H-tetrazol-5-yl)benzoic acid and its derivatives lies in the adoption of green chemistry principles.

Emerging strategies focus on minimizing waste, avoiding toxic solvents, and improving energy efficiency. Key areas of development include:

Catalytic Innovations : The use of novel catalysts, such as nanomaterials and metal-organic frameworks (MOFs), is a promising avenue. For instance, various magnetic nanocatalysts have demonstrated high efficacy and recyclability in the synthesis of 5-substituted-1H-tetrazoles from organic nitriles and sodium azide. rsc.org These catalysts facilitate easier separation and can be reused multiple times without significant loss of activity, aligning with sustainability goals. acs.org

Alternative Energy Sources : Microwave-assisted synthesis and grindstone chemistry represent "green" approaches that can significantly reduce reaction times and energy consumption compared to conventional heating methods. dntb.gov.ua

Multicomponent Reactions (MCRs) : A novel strategy involves using diversely protected tetrazole aldehydes as building blocks in MCRs, such as the Passerini and Ugi reactions. beilstein-journals.org This approach allows for the direct and efficient creation of complex, drug-like molecules incorporating the tetrazole moiety from readily available materials, offering a complementary method to traditional late-stage functionalization from nitriles. beilstein-journals.org

These advancements aim to make the synthesis of this compound more scalable, cost-effective, and sustainable.

| Synthesis Strategy | Key Advantages | Representative Research Focus |

| Nanocatalysis | High efficiency, excellent yields, catalyst reusability, mild reaction conditions. rsc.org | Development of magnetic core-shell nanocatalysts (e.g., Fe₃O₄-based) for easy separation. rsc.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, reduced side reactions. dntb.gov.ua | Optimization of solvent-free or aqueous reaction conditions. |

| Multicomponent Reactions (MCRs) | High atom economy, convergent synthesis, generation of molecular diversity. beilstein-journals.org | Design of new tetrazole-based building blocks (e.g., tetrazole aldehydes) for use in MCRs. beilstein-journals.org |

Exploration of New Metal-Ligand Combinations for Diverse MOF Architectures and Properties

This compound is an exemplary ligand for constructing Metal-Organic Frameworks (MOFs) due to its combination of a carboxylate group and a tetrazole ring, both of which are excellent coordinating moieties. The four nitrogen atoms of the tetrazole ring, in particular, allow for numerous and versatile bridging coordination modes, enabling the synthesis of diverse and complex architectures. rsc.orgresearchgate.net

Future research will focus on systematically exploring new combinations of metal ions with this ligand to create novel MOFs with tailored properties. The choice of metal center is crucial as it significantly influences the resulting framework's topology, stability, and functional properties. nih.gov

d-block Metals : Metals like Zinc (Zn²⁺), Cadmium (Cd²⁺), and Copper (Cu²⁺) have been used to create tetrazole-based MOFs with interesting properties for gas sorption. nih.govnih.gov Further exploration with other transition metals (e.g., Mn, Co, Ni) could yield MOFs with unique magnetic or catalytic properties. researchgate.net

f-block Metals : Lanthanide ions are attractive for creating luminescent MOFs. The ligand's aromatic backbone can act as an "antenna," absorbing energy and transferring it to the lanthanide center, resulting in characteristic sharp emission bands. These materials are promising for applications in chemical sensing and optoelectronics.

Mixed-Metal and Mixed-Ligand Systems : A growing trend is the synthesis of MOFs containing multiple types of metal ions or incorporating secondary organic linkers alongside this compound. This strategy can introduce new functionalities, modify pore environments, and enhance the material's stability and performance in specific applications. frontiersin.org For instance, post-synthetic ligand exchange is a practical method to introduce new chemical tags into existing MOF structures, such as the robust UiO-66 framework. bohrium.com

This exploration will expand the library of known MOFs, providing a wider range of materials with precisely controlled pore sizes, shapes, and chemical functionalities for targeted applications. researchgate.net

Advanced Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A deeper understanding of how the molecular structure of this compound dictates the macroscopic properties of its derived materials is critical for rational design. The interplay between the fluorine substituent, the tetrazole ring, and the carboxylic acid group creates a complex electronic and steric profile. Future research will increasingly rely on a synergistic approach that combines advanced computational modeling with sophisticated experimental characterization techniques.

Computational Modeling : High-throughput computational screening, employing methods like Grand Canonical Monte Carlo (GCMC) and molecular dynamics, is becoming indispensable for predicting the performance of hypothetical MOF structures for applications like gas separation and storage. nih.govnih.gov Density Functional Theory (DFT) calculations can elucidate the electronic structure, bonding interactions, and thermodynamic properties of the ligand and its coordination complexes, providing insights into reaction mechanisms and material stability. researchgate.netresearchgate.net Such studies can predict how the fluorine atom's high electronegativity influences acidity, coordination behavior, and intermolecular interactions like halogen bonding. nih.govresearchgate.net

Experimental Validation : These computational predictions must be validated and refined through rigorous experimental work. Advanced characterization techniques are crucial for probing the structure at a molecular level.

Solid-State NMR (SSNMR) : Techniques like ¹⁹F and ¹³C SSNMR are powerful for characterizing the local environment of atoms within fluorinated MOFs, providing details that complement data from X-ray diffraction. cnr.it

Spectroscopic Methods : In-situ spectroscopic techniques can monitor structural changes and host-guest interactions within materials under operational conditions, providing dynamic information that is often inaccessible through static measurements.

This integrated approach will accelerate the discovery of new materials by allowing researchers to pre-screen candidates computationally before committing to synthetic efforts, saving time and resources.

| Approach | Key Techniques | Insights Gained |

| Computational | Density Functional Theory (DFT), Molecular Dynamics (MD), Grand Canonical Monte Carlo (GCMC). nih.govnih.gov | Electronic structure, bond dissociation energies, heat of formation, adsorption isotherms, diffusion coefficients, structure-property correlations. nih.govresearchgate.net |

| Experimental | Single-Crystal X-ray Diffraction, Powder X-ray Diffraction, Solid-State NMR, Infrared Spectroscopy, Thermogravimetric Analysis. cnr.it | Crystal structure, phase purity, local atomic environments, thermal stability, ligand coordination modes. |

Expanding the Scope of Application Areas for this compound-based Materials

Building on the unique structural and chemical features of this compound, research is expanding into a variety of high-performance applications. The nitrogen-rich tetrazole ring and the electron-withdrawing fluorine atom impart specific properties that can be harnessed for several emerging technologies.

Chemical Sensing : MOFs constructed from this ligand have already demonstrated potential as effective chemical sensors. For example, a yttrium-based fcu-MOF incorporating this ligand has been used in thin-film capacitive sensors for the highly sensitive and selective detection of ammonia (B1221849) gas at room temperature, with detection limits reaching parts-per-billion (ppb) levels. scispace.com Future work will likely target the detection of other volatile organic compounds (VOCs) and toxic industrial chemicals.

Gas Adsorption and Separation : The high density of nucleophilic nitrogen atoms on the pore surfaces of tetrazole-based MOFs makes them excellent candidates for selective CO₂ capture. rsc.orgnih.gov The fluorine functionalization can further tune the pore environment and enhance selectivity for specific gases. Computational studies suggest that combining fluorine with other functional groups in MOFs can significantly improve membrane performance for separations like CH₄/N₂. nih.gov

Catalysis : The functional groups within the ligand can act as active sites for catalysis. The Lewis basic nitrogen atoms of the tetrazole and the potential for coordinatively unsaturated metal sites within MOFs can catalyze a range of organic transformations. rsc.org

Energetic Materials : The high nitrogen content and positive heat of formation of the tetrazole ring make it a key component in modern energetic materials. researchgate.net Incorporating this ligand into MOFs with oxidizing metal ions could lead to the development of a new class of energetic MOFs (EMOFs) with tailored sensitivity and performance. researchgate.netdoaj.org

Biomedical Applications : The tetrazole group is a well-known bioisostere for the carboxylic acid group, a property widely used in medicinal chemistry to improve the pharmacokinetic profile of drug candidates. beilstein-journals.org MOFs based on this ligand could be explored as low-toxicity carriers for pH-responsive drug delivery. brieflands.comnih.gov

The continued exploration of materials derived from this compound promises to yield advanced materials that can address key challenges in environmental science, energy, and medicine.

Q & A

Q. What are the common synthetic routes for 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid, and how are intermediates characterized?

Answer: Synthesis typically involves multi-step reactions starting from fluorinated benzoic acid derivatives. A common approach includes:

- Step 1: Nitrile formation via substitution of a halogen (e.g., Cl) in 2-fluoro-4-cyanobenzoic acid.

- Step 2: Cyclization of the nitrile group with sodium azide (NaN₃) in the presence of a Lewis acid (e.g., ZnCl₂) to form the tetrazole ring . Characterization employs NMR (¹H/¹³C) to confirm regiochemistry and single-crystal X-ray diffraction (SCXRD) to resolve structural ambiguities. SCXRD data collection often uses SHELX programs (e.g., SHELXL) for refinement, ensuring accurate bond-length/angle measurements .

Q. How does fluorine substitution influence the electronic properties of the benzoic acid core?

Answer: Fluorine's electronegativity induces electron-withdrawing effects, altering the carboxylic acid's pKa and enhancing hydrogen-bonding capacity. Computational methods (e.g., DFT) can quantify these effects by analyzing partial charges and frontier molecular orbitals. Experimentally, pH-dependent solubility studies and IR spectroscopy (O–H stretching frequencies) validate computational predictions .

Intermediate Research Questions

Q. What strategies optimize crystallinity for SCXRD analysis of metal-organic frameworks (MOFs) using this ligand?

Answer: Key strategies include:

- Solvent selection: Use polar aprotic solvents (e.g., DMF) to promote slow crystallization.

- Counterion modulation: Introduce dimethylammonium [(CH₃)₂NH₂⁺] to stabilize MOF cavities via charge balance, as seen in RE-MOFs with CO₂ uptake capacities up to 4.1 mmol g⁻¹ .

- Temperature control: Gradual cooling (0.5°C/hour) minimizes defects. Tools like Mercury CSD aid in visualizing hydrogen-bonding networks and π–π stacking interactions critical for framework stability .

Q. How does the fluorine position (ortho vs. meta) affect ligand reactivity in coordination chemistry?

Answer: Comparative studies of this compound (2-F-H₂tzba) and its 3-fluoro isomer (3-F-H₂tzba) reveal:

- Steric effects: Ortho-fluorine increases steric hindrance, reducing ligand flexibility in MOF assembly.

- Electronic effects: Ortho-substitution enhances acidity of the carboxylic group, favoring deprotonation and stronger metal-ligand bonds. These differences are validated via UV-Vis titration (metal-ligand stability constants) and PXRD to assess framework topology variations .

Advanced Research Questions

Q. How can Hirshfeld surface analysis resolve conflicting crystallographic data for hydrogen-bonding interactions?

Answer: Hirshfeld surfaces quantify intermolecular contacts (e.g., O–H⋯N, F⋯H interactions) by mapping normalized contact distances (dₙₒᵣₘ). For example:

Q. What in silico methods predict the ligand's performance in gas adsorption applications?

Answer: Advanced workflows integrate:

- Grand Canonical Monte Carlo (GCMC) simulations: To model CO₂ adsorption isotherms, validated against experimental uptakes (e.g., 4.1 mmol g⁻¹ at 1 bar) .

- DFT-based charge analysis: Quantifies electrostatic contributions from fluorine and tetrazole groups to adsorption energetics.

- Pore-size distribution calculations: Using PLATON or Zeo++ to correlate MOF porosity with gas selectivity .

Data Contradiction Resolution

Q. How to address discrepancies in reported CO₂ uptake values for F-MOFs using this ligand?

Answer: Variations arise from synthesis conditions (e.g., activation temperature, solvent removal efficiency). Mitigation steps:

- Thermogravimetric analysis (TGA): Confirm complete solvent evacuation (<1% residual mass).

- BET surface area measurements: Cross-validate porosity with CO₂ adsorption data.

- Replicate synthesis under inert atmospheres to prevent framework hydrolysis .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.